N'-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide
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Overview
Description
N’-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide is a synthetic organic compound that features both an indole and a dimethoxyphenyl group
Mechanism of Action
Indole Derivatives
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Amides
Amides, like the one in this compound, are commonly found in a wide range of drugs and biological agents. The mechanism of action of amides involves various biochemical pathways, depending on the specific compound. For example, naproxen, an amide, works by blocking arachidonate binding to inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the Indole Derivative: Starting with an indole precursor, the ethyl group is introduced via alkylation.
Coupling with Dimethoxyphenyl Group: The dimethoxyphenyl group is then coupled with the indole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation Reaction: The final step involves the amidation reaction where the ethanediamide moiety is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The indole and dimethoxyphenyl groups can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its bioactive functional groups.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-N’-[2-(1H-indol-3-yl)ethyl]urea: Similar structure but with a urea moiety.
N-(3,4-dimethoxyphenyl)-N’-[2-(1H-indol-3-yl)ethyl]carbamate: Contains a carbamate group instead of ethanediamide.
Uniqueness
N’-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-26-17-8-7-14(11-18(17)27-2)23-20(25)19(24)21-10-9-13-12-22-16-6-4-3-5-15(13)16/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJLUSLBGINJTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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